molecular formula C23H29N3O7S B2595140 N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 874804-52-1

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2595140
CAS No.: 874804-52-1
M. Wt: 491.56
InChI Key: CQIYPIWFTHYDAM-UHFFFAOYSA-N
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Description

N-{[3-(4-Methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a structurally complex ethanediamide derivative characterized by:

  • Ethanediamide backbone: The central oxamide (N,N'-disubstituted ethanediamide) scaffold, which is known to participate in hydrogen bonding and enhance molecular stability .
  • 1,3-Oxazolidine ring: A five-membered heterocycle substituted with a 4-methoxy-3-methylbenzenesulfonyl group.
  • 4-Methoxyphenethyl group: Attached to the second amide nitrogen, this substituent introduces lipophilicity, which could influence membrane permeability and pharmacokinetics.

Sulfonylation of the oxazolidine precursor using 4-methoxy-3-methylbenzenesulfonyl chloride.

Amide coupling between the sulfonylated oxazolidine and 4-methoxyphenethylamine, mediated by reagents like EDCI or DCC .

Potential applications include antimicrobial or protease inhibitory activity, inferred from structural similarities to sulfonamide derivatives and ethanediamides with documented bioactivity .

Properties

IUPAC Name

N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7S/c1-16-14-19(8-9-20(16)32-3)34(29,30)26-12-13-33-21(26)15-25-23(28)22(27)24-11-10-17-4-6-18(31-2)7-5-17/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIYPIWFTHYDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the oxazolidine ring, followed by the introduction of the sulfonyl group and the methoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives

Compound Name Key Substituents Functional Groups Spectral Data (IR/NMR) Potential Bioactivity References
Target Compound : N-{[3-(4-Methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide 4-Methoxy-3-methylbenzenesulfonyl, 1,3-oxazolidine, 4-methoxyphenethyl Sulfonyl, oxazolidine, ethanediamide, methoxy Expected IR: Sulfonyl S=O (~1350 cm⁻¹), amide C=O (~1660–1680 cm⁻¹) Antimicrobial, enzyme inhibition
N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide 4-Fluorophenyl, thiazolo-triazole Thiazolo-triazole, ethanediamide, methoxy IR: Amide C=O (~1675 cm⁻¹), thiazole C-S (~690 cm⁻¹); ¹H-NMR: δ 7.2–8.1 (aromatic H) Antifungal, antiviral
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-(2-methoxybenzyl)ethanediamide 4-Fluoro-2-methylbenzenesulfonyl, 1,3-oxazinan, 2-methoxybenzyl Sulfonyl, oxazinan, ethanediamide, methoxy IR: Sulfonyl S=O (~1320 cm⁻¹), amide C=O (~1685 cm⁻¹) Anti-inflammatory
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N′-{[3-(2-thienylsulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide Thienylsulfonyl, 1,3-oxazolidine, 3,4-dimethoxyphenethyl Sulfonyl, oxazolidine, ethanediamide, methoxy ¹³C-NMR: δ 165.2 (amide C=O), δ 114–152 (aromatic C) Anticancer (kinase inhibition)
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide 4-Methylbenzoylpiperazinyl, 4-methoxyphenyl Piperazinyl, benzoyl, ethanediamide, methoxy MS: m/z 498 [M+H]⁺; ¹H-NMR: δ 3.5–3.7 (piperazine CH₂) CNS modulation (dopamine receptors)

Key Findings and Trends

Sulfonyl Group Variations :

  • The target compound’s 4-methoxy-3-methylbenzenesulfonyl group differs from fluorophenyl () or thienyl () sulfonyl substituents. Electron-donating methoxy groups may enhance solubility compared to electron-withdrawing fluorine .
  • Sulfonyl S=O IR stretches (1240–1350 cm⁻¹) are consistent across analogs, confirming structural integrity .

Heterocyclic Moieties: 1,3-Oxazolidine (target compound and ) vs. thiazolo-triazole () or piperazine (): These heterocycles influence conformational rigidity and binding affinity.

Biological Activity :

  • Methoxy-substituted analogs (target compound, ) show enhanced membrane penetration due to lipophilicity, correlating with antimicrobial or CNS activity .
  • Thienylsulfonyl derivatives () demonstrate kinase inhibition, suggesting the target compound may share similar mechanisms .

Synthetic Methodologies :

  • Amide coupling and sulfonylation (common in ) are likely employed for the target compound, whereas and utilize thiol-alkylation or Suzuki-Miyaura cross-coupling for heterocycle formation.

Biological Activity

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, a complex organic compound, exhibits significant biological activity due to its unique structural features. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₂₃N₃O₅S, with a molecular weight of approximately 375.45 g/mol. It contains an oxazolidinone ring, a sulfonyl group, and methoxy substituents that enhance its reactivity and biological interactions.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Oxazolidinone Ring : This is achieved by reacting an amino alcohol with a carbonyl compound under controlled conditions.
  • Introduction of the Sulfonyl Group : The oxazolidinone intermediate is treated with a sulfonyl chloride in the presence of a base.
  • Alkylation : The sulfonyl oxazolidinone is then alkylated with a phenylpropyl halide.
  • Finalization : The product is purified to yield the desired ethanediamide derivative.

Biological Mechanisms

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Protein Interactions : The sulfonyl group can form strong non-covalent interactions with proteins, potentially modulating enzyme activities.
  • Nucleic Acid Binding : The oxazolidinone ring may interact with nucleic acids, influencing gene expression and cellular processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds in the oxazolidinone class. For instance:

  • Compounds with structural similarities exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • In vitro tests showed that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Staphylococcus aureus .

Antifungal Potential

The antifungal activity of related compounds has also been documented, demonstrating effectiveness against various fungal pathogens. For example:

  • Specific derivatives showed MIC values as low as 0.004 mg/mL against Trichoderma viride, indicating strong antifungal properties .

Case Studies

A comprehensive study involving derivatives from related classes demonstrated that structural modifications significantly affect biological activity:

CompoundMIC (mg/mL)Target Organism
Compound A0.004E. cloacae
Compound B0.015S. aureus
Compound C0.030M. flavus

This table illustrates how variations in chemical structure can lead to differences in antimicrobial efficacy.

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